molecular formula C18H22N2O3 B2600644 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone CAS No. 952985-36-3

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Cat. No.: B2600644
CAS No.: 952985-36-3
M. Wt: 314.385
InChI Key: DGKKXOKVFDRQFY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features a unique structure combining an azepane ring, an isoxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes.

    Final Coupling: The final step involves coupling the isoxazole and azepane intermediates under specific conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel polymers and materials with specific electronic properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoxazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the azepane ring may provide structural stability and specificity.

Comparison with Similar Compounds

  • 1-(Piperidin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
  • 1-(Morpholin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Comparison: 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is unique due to the presence of the azepane ring, which provides a different steric and electronic environment compared to piperidine or morpholine rings. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-16-8-6-7-14(11-16)17-12-15(19-23-17)13-18(21)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKXOKVFDRQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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